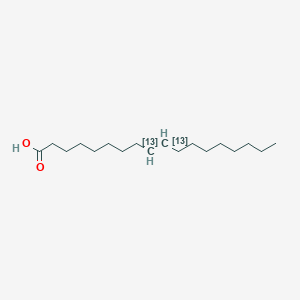
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid
Übersicht
Beschreibung
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid, also known as elaidic acid, is a monounsaturated trans-fatty acid with the molecular formula C18H34O2. It is a stereoisomer of oleic acid and is commonly found in partially hydrogenated vegetable oils. This compound is significant in various scientific fields due to its unique chemical properties and biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid typically involves the isomerization of oleic acid. This process can be achieved through catalytic hydrogenation using a palladium catalyst under controlled conditions. The reaction is carried out in the presence of hydrogen gas at elevated temperatures and pressures, leading to the formation of the trans isomer .
Industrial Production Methods
Industrial production of this compound involves the partial hydrogenation of vegetable oils. This process is conducted in large-scale reactors where the oils are treated with hydrogen gas in the presence of a metal catalyst, such as nickel or palladium. The reaction conditions are carefully controlled to ensure the selective formation of the trans isomer .
Analyse Chemischer Reaktionen
Types of Reactions
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents such as potassium permanganate or ozone, leading to the formation of shorter-chain fatty acids and aldehydes.
Reduction: The compound can be reduced to stearic acid using hydrogen gas and a metal catalyst.
Substitution: It can participate in substitution reactions with halogens, forming halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas and metal catalysts like palladium or nickel.
Substitution: Halogens such as chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Stearic acid.
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(9E)-(9,10-~13~C_2_)Octadec-9-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acid isomerization and hydrogenation processes.
Biology: The compound is studied for its effects on cellular membranes and metabolic pathways.
Medicine: Research focuses on its impact on cardiovascular health and its role in the development of trans-fat-related diseases.
Industry: It is used in the production of soaps, detergents, and cosmetics due to its surfactant properties .
Wirkmechanismus
The mechanism of action of (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid involves its incorporation into cellular membranes, where it affects membrane fluidity and function. It can also interact with various enzymes and receptors, influencing metabolic pathways and cellular signaling. The compound’s trans configuration leads to distinct biological effects compared to its cis isomer, oleic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleic Acid: A cis isomer of (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid with different physical and biochemical properties.
Stearic Acid: A saturated fatty acid with no double bonds, differing significantly in its chemical reactivity and biological effects.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds, exhibiting different metabolic and health impacts
Uniqueness
This compound is unique due to its trans configuration, which imparts distinct physical properties and biological effects compared to its cis isomer, oleic acid. This uniqueness makes it a valuable compound for studying the impact of trans fats on health and for various industrial applications .
Eigenschaften
IUPAC Name |
(E)-(9,10-13C2)octadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i9+1,10+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-JDZJEAPESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/[13CH]=[13CH]/CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746006 | |
| Record name | (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173097-41-0 | |
| Record name | (9E)-(9,10-~13~C_2_)Octadec-9-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173097-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Methoxybenzoic acid-[13C6]](/img/structure/B3333578.png)



![methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B3333600.png)

